molecular formula C11H23IN2 B12349328 3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide

3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide

Cat. No.: B12349328
M. Wt: 310.22 g/mol
InChI Key: UPHBVNMQZSLYCW-UHFFFAOYSA-N
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Description

3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide is a compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a hexyl group at the 3-position, and two methyl groups at the 1 and 2 positions of the imidazole ring, with an iodide ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide typically involves the alkylation of 1,2-dimethylimidazole with hexyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the carbon atom of the hexyl iodide, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Silver nitrate in aqueous solution for halide exchange.

Major Products Formed

    Oxidation: Formation of imidazole N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of corresponding halide or acetate salts.

Scientific Research Applications

3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.

    Biology: Employed in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials, such as ionic liquids and conductive polymers.

Mechanism of Action

The mechanism of action of 3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it can interact with cell membranes, leading to changes in membrane permeability and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-dimethylimidazole
  • 3-hexylimidazole
  • 1,2-dimethyl-3-propylimidazolium bromide

Uniqueness

3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties such as solubility, stability, and reactivity. The presence of the hexyl group enhances its hydrophobicity, making it suitable for applications in non-aqueous systems.

Properties

Molecular Formula

C11H23IN2

Molecular Weight

310.22 g/mol

IUPAC Name

3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C11H22N2.HI/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-11H,4-8H2,1-3H3;1H

InChI Key

UPHBVNMQZSLYCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=C[NH+](C1C)C.[I-]

Origin of Product

United States

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